1-Phenyl-1-heptanol
Description
Significance as a Chiral Secondary Alcohol
The most critical feature of 1-phenyl-1-heptanol from a chemical standpoint is its chirality. The carbon atom bonded to both the phenyl ring and the hydroxyl group is a stereocenter, meaning it is attached to four different substituent groups (a hydrogen atom, a hydroxyl group, a phenyl group, and a hexyl group). This gives rise to two non-superimposable mirror images, known as enantiomers: (R)-1-phenyl-1-heptanol and (S)-1-phenyl-1-heptanol.
These enantiomers possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral molecules. The separation of these racemic mixtures into their individual enantiomers, a process known as chiral resolution, is of paramount importance for producing enantiomerically pure compounds for various applications.
Several methods are employed for the chiral resolution of secondary alcohols like this compound:
Enzymatic Kinetic Resolution: This technique utilizes enzymes, most commonly lipases, which exhibit high enantioselectivity. In a typical resolution, the racemic alcohol is subjected to an acylation reaction catalyzed by a lipase (B570770). The enzyme will selectively catalyze the acylation of one enantiomer at a much faster rate than the other. researchgate.net For instance, lipases from Candida antarctica (CALB) and Pseudomonas cepacia have shown high enantioselectivity in the resolution of the structurally similar 1-phenylethanol (B42297). researchgate.net This process results in a mixture of one enantiomer in its acylated (ester) form and the other enantiomer as the unreacted alcohol, which can then be separated by standard chromatographic methods.
Derivatization with Chiral Auxiliaries: Another common strategy involves reacting the racemic alcohol with a highly enantiopure chiral auxiliary or derivatizing agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using techniques like fractional crystallization or silica (B1680970) gel chromatography. After separation, the chiral auxiliary can be cleaved from the separated diastereomers to yield the pure (R) and (S) enantiomers of the alcohol. wikipedia.org For example, chiral acids such as camphorsultam-phthalic acid have been used to esterify racemic alcohols, allowing for the separation of the resulting diastereomeric esters by HPLC. mdpi.com
Relevance in Advanced Organic Synthesis
Enantiomerically pure chiral alcohols are highly valuable building blocks, or synthons, in advanced organic synthesis. The ability to obtain either the (R) or (S) enantiomer of this compound allows chemists to construct complex target molecules with precise stereochemical control. This is particularly crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even cause harmful effects.
The applications of chiral secondary alcohols in synthesis are diverse:
Chiral Building Blocks: Enantiopure this compound can serve as a starting material for the synthesis of more complex chiral molecules. The hydroxyl group can be converted into other functional groups or used as a handle to connect the chiral fragment to other parts of a larger molecule, transferring its specific stereochemistry to the final product. Chiral alcohols like R-2-heptanol and R-1-phenylethanol are noted as important intermediates for various drug preparations. google.com
Chiral Auxiliaries and Ligands: While this compound itself is more commonly a synthetic target, the principles of its synthesis and resolution are tied to the broader use of chiral auxiliaries. A chiral auxiliary is a molecule temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org For example, the synthesis of chiral amines and other compounds often employs auxiliaries like trans-2-phenyl-1-cyclohexanol (B1200244) or pseudoephedrine to control the formation of new stereocenters. wikipedia.org Similarly, chiral alcohols and their derivatives, such as aminodiols, can be used as ligands in metal-catalyzed asymmetric reactions, including the addition of organozinc reagents to aldehydes. mdpi.com
The synthesis of this compound itself serves as a practical example of key transformations in advanced organic synthesis.
Table 2: Common Synthetic Routes to this compound
| Synthesis Route | Key Reagents | Reaction Type | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation & Reduction | 1. Benzene (B151609), Heptanoyl chloride, AlCl₃2. Sodium borohydride (B1222165) (NaBH₄) | 1. Electrophilic Aromatic Substitution2. Ketone Reduction |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-1-phenyl-1-heptanol |
| (S)-1-phenyl-1-heptanol |
| 1-Phenylethanol |
| 2-Heptanol (B47269) |
| Aluminum chloride |
| Benzene |
| Bromobenzene |
| Camphorsultam-phthalic acid |
| Heptanoyl chloride |
| Heptanophenone (B155562) |
| Hexylphenylcarbinol |
| Lithium aluminum hydride |
| Pseudoephedrine |
| Sodium borohydride |
Structure
2D Structure
3D Structure
Properties
CAS No. |
614-54-0 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
1-phenylheptan-1-ol |
InChI |
InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3 |
InChI Key |
UAJVCELPUNHGKE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 1 Heptanol
Racemic Synthesis Approaches
Racemic synthesis provides a direct route to 1-phenyl-1-heptanol without the need for chiral catalysts or auxiliaries, resulting in an equal mixture of the (R) and (S)-enantiomers.
A primary and straightforward method for synthesizing this compound is through the reduction of its corresponding ketone precursor, 1-phenyl-1-heptanone. This transformation involves the conversion of the carbonyl group to a hydroxyl group.
Catalytic hydrogenation is a widely used industrial process for the reduction of ketones. This method involves treating 1-phenyl-1-heptanone with hydrogen gas (H₂) in the presence of a metal catalyst. chemrxiv.org Commonly used catalysts include precious metals like platinum, palladium, and rhodium, as well as non-precious metal catalysts such as nickel. chemrxiv.org The reaction is typically carried out under pressure in a suitable solvent. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, nickel-supported graphene-based catalysts have been shown to be effective for the hydrogenation of similar ketones. chemrxiv.org
Table 1: Catalysts for Hydrogenation of Ketones
| Catalyst Type | Examples |
|---|---|
| Precious Metal | Platinum (Pt), Palladium (Pd), Rhodium (Rh) google.com |
The reduction of 1-phenyl-1-heptanone can also be readily accomplished using hydride-based reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, typically in alcoholic solvents like methanol (B129727) or ethanol. commonorganicchemistry.com The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ketone. pressbooks.pub This initial step forms an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. pressbooks.pub This two-step process is effective for converting aldehydes and ketones to primary and secondary alcohols, respectively. pressbooks.pub Studies have shown that this method can be carried out under solvent-free conditions, for example, by supporting the sodium borohydride on silica (B1680970) gel and using microwave irradiation to accelerate the reaction. sapub.org
An alternative racemic synthesis involves the use of organometallic reagents, most notably Grignard reagents. mt.com In this approach, a Grignard reagent, such as hexylmagnesium bromide, is reacted with benzaldehyde. rsc.orggoogle.com The nucleophilic hexyl group of the Grignard reagent adds to the electrophilic carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond. chemistryconnected.com Subsequent acidic workup of the resulting magnesium alkoxide intermediate yields this compound. chemistryconnected.com The success of a Grignard reaction is highly dependent on the use of an aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as protic solvents will react with the highly basic Grignard reagent. chemistryconnected.com
Table 2: Grignard Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|
The necessary precursor for the reduction methods, 1-phenyl-1-heptanone, is itself synthesized via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. chemguide.co.uklibretexts.org This reaction involves treating benzene (B151609) with heptanoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govnih.govchegg.comchegg.com The aluminum chloride activates the heptanoyl chloride, generating a highly electrophilic acylium ion. chemguide.co.uk This acylium ion is then attacked by the electron-rich benzene ring, leading to the formation of 1-phenyl-1-heptanone and the release of hydrogen chloride gas. chemguide.co.ukchemguide.co.uk The reaction is often heated to ensure completion. libretexts.org This method is a cornerstone of aromatic ketone synthesis. nih.gov
Catalytic Hydrogenation
Grignard or Organometallic Reactions
Enantioselective Synthesis Approaches
For applications where a specific stereoisomer of this compound is required, enantioselective synthesis methods are employed. These methods aim to produce one enantiomer in excess over the other.
Research into the enantioselective synthesis of chiral alcohols has explored various strategies, including the use of chiral catalysts and biocatalysts. While specific high-yield enantioselective syntheses for this compound are not extensively detailed in the provided search results, general principles can be applied. For instance, asymmetric reduction of the precursor ketone, 1-phenyl-1-heptanone, using chiral reducing agents or catalysts is a common approach. beilstein-journals.org
Enzymatic methods, such as using alcohol dehydrogenases or lipases, have shown promise in the enantioselective synthesis of similar chiral alcohols. nih.govresearchgate.net These biocatalysts can exhibit high stereoselectivity. For example, studies on the sulfation of this compound enantiomers have shown a preference for the (R)-(+)-enantiomer by certain enzymes. nih.gov Lipase-catalyzed asymmetric synthesis is another viable route for producing chiral alcohols and their derivatives. capes.gov.br The enantioselectivity of these enzymatic reactions can sometimes be manipulated by factors such as the choice of solvent or the presence of cofactors. researchgate.net
Asymmetric Reduction of Prochiral Ketones (e.g., Heptanophenone)
A primary route to chiral this compound is the asymmetric reduction of heptanophenone (B155562). This method involves converting the planar carbonyl group into a chiral hydroxyl group by the addition of a hydride from a specific face of the ketone, dictated by a chiral influence.
Transition metal complexes featuring chiral ligands are highly effective for the asymmetric hydrogenation of ketones like heptanophenone. scielo.brgoogle.com Ruthenium (Ru) complexes, in particular, have been at the forefront of this research. Catalysts developed by Nobel laureate Ryoji Noyori and his colleagues, such as those based on Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) systems, are benchmarks in this field. mdpi.com These catalysts facilitate the transfer of hydrogen to the ketone with high enantioselectivity.
For instance, RuCl(Tsdpen)(arene) complexes, where Tsdpen is a tosylated diamine ligand, are exceptionally effective for the asymmetric transfer hydrogenation of aromatic ketones. osu.edu The reaction typically uses a hydrogen source like a formic acid/triethylamine mixture or isopropanol. The choice of the chiral diamine and the arene ligand allows for fine-tuning of the catalyst to achieve high yields and enantiomeric excess (ee) for either the (R) or (S) alcohol enantiomer. osu.edu While specific data for heptanophenone with these exact catalysts is dispersed, the general applicability to aryl alkyl ketones is well-established.
Table 1: Examples of Asymmetric Ketone Reduction using Chiral Transition Metal Catalysts This table presents representative data for catalysts used in the asymmetric reduction of aromatic ketones, analogous to the reduction of heptanophenone.
| Catalyst System | Substrate | Hydrogen Source | Product ee (%) | Reference |
|---|---|---|---|---|
| RuCl(S,S)-Tsdpen | 4-Chromanone | HCOOH/NEt₃ | 99 (S) | osu.edu |
| RuCl(S,S)-Tsdpen | Phenacyl chloride | HCOOH salt | 98 (R) | osu.edu |
| (S)-BINAP-Ru(II) diacetate | (Z)-2-acyl-1-benzylidene-1,2,3,4-tetrahydroisoquinolines | H₂ | High | mdpi.com |
Biocatalysis offers an environmentally benign alternative to metal-based catalysts. nih.gov Whole-cell biocatalysts, such as the common baker's yeast Saccharomyces cerevisiae, are known to contain a variety of alcohol dehydrogenases (ADHs) that can reduce carbonyl compounds to alcohols with high stereoselectivity. google.comresearchgate.net These enzymatic reductions occur under mild conditions, typically in an aqueous medium. acs.org
The bioconversion of heptanal (B48729) to 1-heptanol (B7768884) by Saccharomyces cerevisiae has been demonstrated with a yield of 68.9% under optimized conditions, showcasing the yeast's capability to act on seven-carbon substrates. nih.gov Similarly, yeast-mediated reduction of ketones, including various acetophenone (B1666503) derivatives, proceeds with high enantioselectivity. researchgate.net Engineering the metabolic pathways in S. cerevisiae can further enhance selectivity by knocking out competing enzymes that may lead to undesired byproducts or lower enantiomeric purity. nih.gov The stereochemical outcome of the reduction (i.e., whether the (R) or (S) alcohol is formed) often depends on the specific enzymes present in the chosen microbial strain or the use of isolated and purified ADHs.
Chiral Catalysts (e.g., Transition Metal Complexes)
Kinetic Resolution Strategies
Kinetic resolution is a powerful technique for separating a racemic mixture of this compound. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The major drawback is that the maximum theoretical yield for a single enantiomer is 50%. chemistrydocs.com This limitation can be overcome by a process called Dynamic Kinetic Resolution (DKR), where the unreacted, slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer. scielo.br
Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic secondary alcohols via enantioselective acylation. organic-chemistry.org In a typical procedure, a racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate) in an organic solvent in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted.
Lipases such as Novozym 435, which is an immobilized Candida antarctica lipase B (CALB), are highly effective and robust for these transformations. mdpi.comorganic-chemistry.org The resolution of racemic 1-phenylethanol (B42297), a close structural analog of this compound, has been extensively studied. scielo.bracs.org For example, the lipase-catalyzed kinetic resolution of (R,S)-1-phenyl-1-propanol has been optimized by screening different lipases, acyl donors, and solvents, with Novozym 435 showing the highest enantioselectivity. organic-chemistry.org The separation of the resulting ester from the unreacted alcohol is typically straightforward.
Table 2: Representative Enzymatic Kinetic Resolution of Secondary Alcohols This table shows examples of lipase-catalyzed resolutions of racemic secondary alcohols.
| Enzyme | Substrate | Acyl Donor | Solvent | Result | Reference |
|---|---|---|---|---|---|
| Novozym 435 | (R,S)-1-Phenyl-1-propanol | Lauric Acid | Toluene | 95% ee for (S)-enantiomer | organic-chemistry.org |
| Novozym 435 | (R,S)-1-Phenylethanol | Vinyl Acetate | n-Hexane | >99% ee for (S)-alcohol | acs.org |
| Lipase B from C. antarctica | Racemic 2-heptanol (B47269) | Vinyl Acetate | Heptane | 99.3% ee for (S)-2-heptanol |
Non-enzymatic methods for kinetic resolution often employ chiral acylation catalysts. Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have emerged as highly effective catalysts for the kinetic resolution of secondary alcohols through asymmetric acylation. acs.org These catalysts can achieve excellent enantioselectivity (selectivity factors, s, up to 250) for a range of arylalkyl carbinols. acs.orgresearchgate.net
The process involves the reaction of the racemic alcohol with an achiral acylating agent, such as acetic anhydride, in the presence of a small amount of the chiral catalyst. acs.org The catalyst forms a chiral acylpyridinium intermediate, which then preferentially acylates one enantiomer of the alcohol over the other. These reactions are often operationally simple, as many of the catalysts are stable to air and moisture. acs.org The enantioselectivity can be influenced by the structure of both the alcohol substrate and the catalyst, with studies showing that increasing the steric bulk of the substrate can lead to higher selectivity. researchgate.net
Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed reactions)
Green Chemistry Synthesis Approaches
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the synthesis of compounds like this compound. Key strategies include the use of biocatalysts, performing reactions in environmentally benign solvents, or eliminating solvents altogether. nih.govrsc.org
Biocatalysis, as described in sections 2.2.1.2 and 2.2.2.1, is inherently a green approach due to the use of renewable enzymes, mild reaction conditions (often in water), and high selectivity, which minimizes byproduct formation. acs.org
Solvent-free, or neat, reaction conditions represent another significant green chemistry strategy. mdpi.com Research has shown that some catalytic asymmetric reactions, including the addition of alkyl groups to ketones, can be performed without a solvent. These conditions often lead to increased reaction rates, allowing for lower catalyst loadings and reduced waste from solvent purification and disposal. rsc.org For example, the oxidation of alcohols to ketones has been successfully performed under solvent-free conditions using potassium permanganate (B83412) or other reagents on a solid support.
Furthermore, using water as a reaction solvent is a key goal of green chemistry. The oxidative kinetic resolution of various racemic secondary alcohols has been successfully demonstrated in water using a chiral Iridium (Ir) catalyst, providing optically active alcohols with excellent enantioselectivity in an environmentally friendly process. Combining recyclable catalysts, such as ruthenium complexes immobilized on carbon nanotubes, with green reaction media like ionic liquids for dynamic kinetic resolution also represents a sustainable approach to producing enantiopure alcohols.
Hydrothermal Synthesis Methods
Hydrothermal synthesis utilizes water at high temperatures (typically 100-374 °C) and pressures to facilitate chemical reactions. This method is considered a green chemistry approach due to the use of water as a non-toxic and environmentally benign solvent. While direct hydrothermal synthesis of this compound is not extensively documented, studies on analogous phenyl-substituted alcohols provide insight into potential reaction pathways.
Research on the hydrothermal transformation of alcohols such as 1-phenylethanol and 2-phenylethanol (B73330) at 200 °C and 15 bar demonstrates that dehydration and oxidation are the primary competing reactions. nsf.gov For a secondary alcohol like 1-phenylethanol, dehydration to styrene (B11656) and oxidation to acetophenone are the main products. nsf.gov It is plausible that subjecting this compound to hydrothermal conditions would similarly lead to dehydration, forming 1-phenyl-1-heptene, and oxidation, yielding heptanophenone.
The reactivity and product distribution in hydrothermal reactions are significantly influenced by factors such as temperature, pressure, and the presence of salts. uni-regensburg.de For instance, studies on 1-phenyl-1,2-ethanediol (B126754) have shown that the presence of salts like NaCl and Na2SO4 can alter the course of the reaction. uni-regensburg.de The pH of the medium at elevated temperatures, which can be influenced by the hydrolysis of added salts, plays a crucial role in the reaction mechanism. uni-regensburg.de
While hydrothermal conditions are more commonly associated with the decomposition or transformation of alcohols, they can also be employed for synthesis. For example, Friedel-Crafts type reactions have been demonstrated under hydrothermal conditions, suggesting the possibility of alkylating aromatic compounds with suitable precursors. iaea.org However, the specific application of this to synthesize this compound from precursors like benzene and a heptyl-containing molecule under hydrothermal conditions remains a theoretical proposition requiring further research.
Table 1: Hydrothermal Reactions of Model Phenyl-Substituted Alcohols
| Substrate | Conditions | Major Products | Observations |
| 1-Phenylethanol | 200 °C, 15 bar, 2h | Styrene (dehydration), Acetophenone (oxidation) | Faster degradation compared to 2-phenylethanol, suggesting an E1 dehydration mechanism. nsf.gov |
| 2-Phenylethanol | 200 °C, 15 bar, 2h | Styrene (dehydration), Benzaldehyde, Benzoic acid (oxidation) | Lower reactivity compared to 1-phenylethanol. nsf.gov |
| 2-Phenyl-2-propanol | 200 °C, 15 bar, 2h | Dehydration and oxidation products | Highest reactivity among the studied phenyl-substituted alcohols. nsf.gov |
| 1-Phenyl-1,2-ethanediol | 180 °C, 16h | Phenylacetaldehyde, 2-phenyl-naphthalene | Reaction pathway involves aldolization and intramolecular cyclization. uni-regensburg.deiaea.org |
Catalytic Oxidations in Aqueous Media
The selective oxidation of hydrocarbons to alcohols is a cornerstone of industrial chemistry. Performing these oxidations in aqueous media offers significant environmental and safety advantages over traditional organic solvents. The synthesis of this compound could theoretically be achieved through the direct catalytic oxidation of heptylbenzene (B126430) in an aqueous system.
While direct evidence for this specific transformation is scarce, extensive research has been conducted on the catalytic oxidation of related substrates, such as primary and secondary alcohols, in water. Various transition metal complexes have been shown to effectively catalyze these reactions using green oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
For instance, water-soluble copper(II) complexes have demonstrated high catalytic activity for the oxidation of alcohols like 1-heptanol and 1-phenylethanol in water. One study reported the oxidation of 1-heptanol with H₂O₂ catalyzed by a copper(II) complex, although the conversion was lower compared to aromatic alcohols. Another study using a different copper(II) catalyst showed a 13% conversion for 1-heptanol under their optimized conditions. Similarly, 1-phenylethanol has been oxidized to acetophenone with high yields using various copper and iron-based catalysts in aqueous or mixed aqueous-organic media. usp.bracs.org
These findings suggest that a suitably designed catalytic system could potentially hydroxylate the benzylic position of heptylbenzene to form this compound. The challenge lies in achieving high selectivity for the desired alcohol and preventing over-oxidation to the corresponding ketone (heptanophenone) or cleavage of the C-C bond.
Table 2: Catalytic Oxidation of Related Alcohols in Aqueous/Partially Aqueous Media
| Substrate | Catalyst System | Oxidant | Solvent | Product | Conversion/Yield |
| 1-Heptanol | Copper(II) complex | H₂O₂ | Water | Heptanal | 13% conversion |
| 1-Phenylethanol | Iron(II) complex | H₂O₂ | Water/Acetonitrile | Acetophenone | ~50% yield usp.br |
| 1-Phenylethanol | Copper(II) complex | TBHP | Acetonitrile | Acetophenone | 94% yield researchgate.net |
| Benzyl alcohol | Copper(II) complex | H₂O₂ | Water | Benzaldehyde | 97% yield researchgate.net |
Engineered Biosynthetic Pathways (e.g., Recursive Carbon Chain Elongation directly from glucose)
Metabolic engineering offers a powerful and sustainable alternative to traditional chemical synthesis by harnessing the catalytic machinery of microorganisms. An innovative approach for producing alcohols is the creation of synthetic recursive pathways that extend carbon chains.
Researchers have successfully engineered a synthetic "+1" recursive metabolic pathway in E. coli by modifying the enzymes of the leucine (B10760876) biosynthesis pathway. nih.govnih.gov This engineered pathway can recursively add one carbon atom at a time to a 2-ketoacid precursor, enabling the synthesis of various non-natural chemicals directly from glucose. nih.govnih.gov
This system has been shown to produce a range of bulk chemicals, including linear alcohols like 1-heptanol and aromatic alcohols such as phenylpropanol. nih.govnih.govacs.org The pathway starts with a 2-ketoacid and elongates its carbon chain through successive cycles of the engineered enzyme system. The resulting elongated 2-ketoacid is then converted to the final alcohol product by decarboxylation and reduction steps. nih.gov
The production of this compound via this route would theoretically involve starting with a phenyl-containing precursor like phenylpyruvate and running it through multiple elongation cycles with acetyl-CoA derived intermediates, followed by final enzymatic reduction of the resulting 2-keto-acid. While the synthesis of phenylpropanol (a C9 aromatic alcohol) and 1-heptanol (a C7 linear alcohol) has been demonstrated, the specific combination to form this compound has not been explicitly reported. nih.govnih.gov The substrate specificity of the engineered enzymes would be a critical factor in the feasibility of such a synthesis. nih.gov
A patent also describes a 1-phenyl-2(or 3)-heptanol dehydrogenase, indicating that enzymes for the biosynthesis of related phenyl-heptanol isomers exist or can be engineered, lending support to the potential for biosynthetic production of this compound. google.com
Table 3: Production of Alcohols via Engineered Recursive Carbon Chain Elongation in E. coli
| Product | Precursor Pathway | Key Engineering Strategy | Final Titer (reported) |
| 1-Heptanol | Engineered Leucine Biosynthesis Pathway | Recursive "+1" elongation of 2-ketoacids | Up to 77 mg/L nih.gov |
| 1-Octanol | Engineered Leucine Biosynthesis Pathway | Recursive "+1" elongation of 2-ketoacids | Data not specified in source nih.gov |
| Phenylpropanol | Engineered Leucine Biosynthesis Pathway | Recursive "+1" elongation of 2-ketoacids | Data not specified in source nih.govnih.gov |
| Branched C6 Alcohol | Engineered Leucine Biosynthesis Pathway | Elongation of 2-keto-3-methylvalerate | Data not specified in source nih.gov |
Chemical Reactivity and Transformation Studies of 1 Phenyl 1 Heptanol
Oxidation Reactions
The transformation of 1-phenyl-1-heptanol into its corresponding ketone, 1-phenyl-1-heptanone, can be achieved through both catalytic and microbial oxidation methods.
Catalytic Oxidation to 1-Phenyl-1-heptanone (e.g., Copper(II) Reagents)
The oxidation of secondary alcohols, such as this compound, to ketones is a fundamental transformation in organic synthesis. Copper(II) complexes have been investigated as catalysts for this process. nih.govresearchgate.net For instance, certain cage-like copper compounds have demonstrated high catalytic activity in the oxidation of alcohols like 1-phenylethanol (B42297) to acetophenone (B1666503), achieving nearly quantitative yields. mdpi.com These reactions often utilize peroxides like tert-butyl hydroperoxide (TBHP) as the oxidizing agent in a homogeneous solution. nih.govmdpi.com
Research on various copper(II) complexes has shown that their catalytic effectiveness can vary based on the structure of the complex and the alcohol substrate. nih.gov For example, di-nuclear copper(II) complexes have been found to be effective catalysts for converting benzylic alcohols into their corresponding ketones. nih.gov Studies comparing different secondary alcohols, such as 2-heptanol (B47269) and 1-phenylethanol, revealed that the latter was oxidized more effectively in the presence of a specific copper-sodium phenylsilsesquioxane catalyst. mdpi.com The choice of hydrogen acceptor in Oppenauer-type oxidations, a related method, can also significantly influence reaction conversion rates. acs.org
| Alcohol Substrate | Catalyst Type | Oxidant | Product | Yield |
|---|---|---|---|---|
| 1-Phenylethanol | Cage-like Copper-Sodium Phenylsilsesquioxane | tert-Butyl Hydroperoxide | Acetophenone | Almost Quantitative mdpi.com |
| Benzyl Alcohol | Di-nuclear Copper(II) Complex | Not Specified | Benzaldehyde | Quantitative nih.gov |
| 1-Phenylethanol | Di-nuclear Copper(II) Complex | Not Specified | Acetophenone | Quantitative nih.gov |
Microbial Oxidation (e.g., Corynebacterium equi)
The bacterium Corynebacterium equi IFO 3730 is capable of oxidizing a range of secondary alcohols to their corresponding ketones. tandfonline.com The reactivity in this microbial oxidation is highly dependent on the structure of the alcohol substrate, particularly the length of the alkyl chain. tandfonline.com
Research has shown a clear structure-reactivity relationship in the oxidation of 1-phenyl-1-alkanols by C. equi. tandfonline.com While alcohols with shorter alkyl chains like 1-phenyl-1-pentanol and 1-phenyl-1-hexanol (B1583550) showed limited conversion, this compound was consumed efficiently. tandfonline.com Specifically, 89% of this compound was converted to 1-phenyl-1-heptanone in 86% yield after two days of incubation. tandfonline.com Alcohols with even longer alkyl chains (octanol, decanol, hexadecanol) were consumed quantitatively in the same timeframe, indicating that an alkyl chain of at least seven carbons is necessary for smooth oxidation in this microbial system. tandfonline.com
| Substrate | Incubation Time | Conversion (%) | Product Yield (%) |
|---|---|---|---|
| 1-Phenyl-1-pentanol | 7 days | ~38% | Not specified |
| 1-Phenyl-1-hexanol | 7 days | 44% | Not specified |
| This compound | 2 days | 89% | 86% (1-Phenyl-1-heptanone) tandfonline.com |
| 1-Phenyl-1-octanol | 2 days | Quantitative | High |
Enzymatic Transformations
Enzymes can catalyze specific transformations of this compound, demonstrating high selectivity and providing insights into metabolic pathways.
Sulfation by Hydroxysteroid Sulfotransferases (e.g., STa)
Hydroxysteroid sulfotransferase STa (SULT2A1), a major enzyme in the rat liver, catalyzes the sulfation of a wide variety of alcohols, including this compound. nih.govnih.gov This reaction involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of the alcohol. nih.gov The recombinant form of STa, expressed in E. coli, has been shown to have catalytic characteristics consistent with the native enzyme found in the rat liver, including its activity towards this compound. nih.gov
Stereoselectivity in Enzymatic Reactions
Enzymatic reactions are often highly stereoselective, meaning they preferentially act on one enantiomer (a non-superimposable mirror-image form) of a chiral molecule. acs.org In the case of sulfation by STa, the stereochemistry of the secondary alcohol substrate is a critical factor in the enzyme's catalytic efficiency. nih.gov
Studies on a series of chiral benzylic alcohols revealed that as the length of the α-alkyl chain increases, the stereoselectivity of STa also increases. nih.gov For this compound, the (R)-(+)-enantiomer is the preferred substrate over the (S)-(-)-enantiomer. nih.gov The catalytic efficiency for the (R)-(+)-enantiomer is approximately three times greater than for its (S)-(-) counterpart. nih.gov This demonstrates that the enzyme's active site can distinguish between the two mirror-image forms of this compound, favoring the R-configuration for the sulfation reaction. nih.gov
Kinetic Parameters of Enzymatic Processes (e.g., K_m, V_max)
The efficiency of an enzyme-catalyzed reaction can be described by its kinetic parameters, primarily the Michaelis constant (K_m) and the maximum velocity (V_max). ucl.ac.uklibretexts.org K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for its substrate. ucl.ac.ukresearchgate.net A low K_m value indicates a high affinity. researchgate.net V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org
For the sulfation of the enantiomers of this compound by STa, these kinetic parameters quantify the observed stereoselectivity. The 3-fold difference in catalytic efficiency (often expressed as V_max/K_m) between the (R) and (S) enantiomers highlights the enzyme's preference. nih.gov While specific K_m and V_max values for this compound are detailed in specialized literature, the principle remains that these parameters are crucial for quantitatively describing the enzyme's substrate preference and catalytic power. ucl.ac.uklibretexts.org
| Parameter | Definition | Significance |
|---|---|---|
| K_m (Michaelis Constant) | The substrate concentration at which the reaction velocity is half of V_max. ucl.ac.uklibretexts.org | Indicates the affinity of the enzyme for the substrate; a lower K_m suggests higher affinity. researchgate.net |
| V_max (Maximum Velocity) | The maximum rate of reaction when all enzyme active sites are saturated with substrate. libretexts.org | Represents the maximum catalytic potential of the enzyme under specific conditions. |
| Catalytic Efficiency | Calculated as V_max / K_m. | Provides a measure of how efficiently an enzyme converts a substrate into a product, accounting for both binding and catalysis. nih.gov |
Structure-Reactivity Relationships
The chemical behavior of this compound is intrinsically linked to its molecular architecture. The interplay between the phenyl group, the hydroxyl functional group, and the seven-carbon alkyl chain dictates its reactivity in various chemical transformations. Research into its structure-reactivity relationships reveals how variations in these structural components influence reaction outcomes and efficiencies. Key areas of study include enzymatic and chemical oxidations, as well as stereoselective transformations, which highlight the importance of both the carbon chain length and the spatial arrangement of the molecule.
Influence of Alkyl Chain Length on Reactivity
Studies on the oxidation of a series of 1-phenyl-1-alkanols have demonstrated that the length of the alkyl chain is a critical factor governing reactivity. In microbial oxidation by Corynebacterium equi, a notable difference in reactivity is observed as the carbon chain length increases. tandfonline.com For instance, while the conversion of 1-phenyl-1-hexanol was limited, this compound was consumed rapidly, yielding the corresponding ketone, 1-phenyl-1-heptanone, in high yield. tandfonline.com This suggests that an alkyl chain of a certain length (seven or more carbons) is necessary for this specific enzymatic oxidation to proceed smoothly. tandfonline.com The reactivity of 1-phenyl-1-pentanol was found to be even lower than that of 1-phenyl-1-hexanol. tandfonline.com
Table 1: Effect of Alkyl Chain Length on the Microbial Oxidation of 1-Phenyl-1-alkanols by Corynebacterium equi
| Substrate | Alkyl Chain Carbon Number | Conversion (%) | Reaction Time | Product | Product Yield (%) |
|---|---|---|---|---|---|
| 1-Phenyl-1-pentanol | 5 | Low | - | - | - |
| 1-Phenyl-1-hexanol | 6 | 44 | 7 days | - | - |
| This compound | 7 | 89 | 2 days | 1-Phenyl-1-heptanone | 86 |
Stereoselectivity in Enzymatic Transformations
The chiral nature of this compound, which exists as (R)-(+)- and (S)-(-)-enantiomers, plays a significant role in its interaction with enzymes. Studies involving hydroxysteroid sulfotransferase STa, an enzyme that catalyzes O-sulfonation, have shown that the enzyme exhibits stereoselectivity that is dependent on the alkyl chain length of the alcohol substrate. nih.gov
As the number of carbons in the alpha-alkyl chain of 1-phenyl-1-alkanols increases, the stereoselectivity of the sulfation reaction also increases. nih.gov For this compound, the (R)-(+)-enantiomer is the preferred substrate over the (S)-(-)-enantiomer, with a threefold difference in catalytic efficiency. nih.gov This stereoselectivity was also observed with the recombinant form of the STa enzyme, confirming the consistency of this structure-reactivity relationship. nih.gov This indicates that the active site of the enzyme can better accommodate one enantiomer over the other, and this discrimination is enhanced by a longer alkyl chain. nih.gov
Table 2: Stereoselectivity in the Sulfation of 1-Phenyl-1-alkanol Enantiomers by Sulfotransferase STa
| Substrate | Favored Enantiomer | Difference in Catalytic Efficiency |
|---|---|---|
| 2-Methyl-1-phenyl-1-propanol | (R)-(+) | < 2-fold |
| 1-Phenyl-1-butanol (B1581738) | (R)-(+) | < 2-fold |
| 1-Phenyl-1-pentanol | (R)-(+) | ~3-fold |
| 1-Phenyl-1-hexanol | (R)-(+) | ~3-fold |
| This compound | (R)-(+) | ~3-fold |
Reactivity in Chemical Oxidation Reactions
The structural features of this compound also influence its reactivity in non-enzymatic chemical oxidations. The presence of a secondary benzylic alcohol group makes it susceptible to oxidation to form the corresponding ketone. In a study using a copper(II) reagent prepared from copper(II) bromide and lithium t-butoxide, this compound was successfully oxidized to 1-phenyl-1-heptanone in high yield. oup.com This reagent system was effective for secondary, primary benzylic, and primary allylic alcohols, but not for primary aliphatic alcohols, highlighting a structure-reactivity pattern where the phenyl group adjacent to the alcohol is a key feature for reactivity. oup.com
Table 3: Oxidation of this compound with a CuBr₂-LiOBut Reagent
| Substrate | Oxidizing Reagent | Product | Yield (%) |
|---|---|---|---|
| This compound | CuBr₂-LiOBut | 1-Phenyl-1-heptanone | 85 |
Further studies with other copper complexes have shown that the activity of catalytic systems can be higher for aromatic alcohols compared to aliphatic ones. anadolu.edu.tr For instance, in one system, the conversion of 1-phenylethanol was significantly higher than that of 1-heptanol (B7768884), demonstrating the activating effect of the phenyl group on the adjacent hydroxyl group's reactivity. anadolu.edu.tr
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the definitive structural determination of 1-phenyl-1-heptanol. By probing the magnetic characteristics of its atomic nuclei, particularly ¹H and ¹³C, a detailed map of its molecular structure can be constructed.
Proton NMR (¹H NMR) spectroscopy of this compound provides discrete signals for the various types of protons in the molecule. The chemical shifts (δ) are dictated by the electronic environment of each proton. Protons on the phenyl group are typically found in the aromatic region, around 7.2-8.0 ppm. A key diagnostic signal is the proton attached to the carbinol carbon (the carbon with the hydroxyl group), which often manifests as a triplet between 4.0 and 5.0 ppm. The methylene (B1212753) and methyl protons of the heptyl chain appear at higher field strengths. The signal for the hydroxyl proton can be broad and its position may vary. ucsd.edu
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| Phenyl-H | ~7.2-8.0 | Multiplet |
| CH(OH) | ~4.0-5.0 | Triplet |
| OH | Variable (typically 1-5) | Broad Singlet |
| CH₂ (adjacent to CH(OH)) | ~1.7-1.9 | Multiplet |
| Other CH₂ | ~1.2-1.4 | Multiplet |
| CH₃ | ~0.8-0.9 | Triplet |
Note: The precise chemical shifts and coupling constants can differ based on the solvent and sample concentration.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by outlining the carbon framework of this compound. The spectrum shows a signal for every unique carbon atom. The carbinol carbon (C1) is typically seen around 75 ppm. The aromatic carbons of the phenyl ring produce signals in the downfield area (roughly 125-150 ppm), while the aliphatic carbons of the heptyl chain are located at higher field strengths. libretexts.org
| Carbon Assignment | Approximate Chemical Shift (δ) in ppm |
| Phenyl C (attached to CH(OH)) | ~145 |
| Other Phenyl C | ~125-129 |
| CH(OH) | ~75 |
| CH₂ (adjacent to CH(OH)) | ~39 |
| Other CH₂ | ~22-32 |
| CH₃ | ~14 |
Note: Chemical shifts are measured relative to a standard, usually tetramethylsilane (B1202638) (TMS), and can be affected by the solvent.
To ascertain the enantiomeric excess (ee) of a chiral alcohol such as this compound, chiral derivatizing agents are frequently utilized with NMR spectroscopy. researchgate.net A common reagent for this is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). researchgate.net When the alcohol (either racemic or enantiomerically enriched) reacts with the acid chloride of a single enantiomer of MTPA (like (R)-MTPA-Cl), diastereomeric esters are formed. researchgate.net
These resulting diastereomers are not mirror images and thus have unique NMR spectra. units.itnih.gov Specifically, protons located near the new stereocenter, such as the methoxy (B1213986) (–OCH₃) group of the MTPA unit or the carbinol proton (CH-O-), will have different chemical shifts. researchgate.net By integrating the signal areas of these distinct peaks in the ¹H or ¹⁹F NMR spectrum, the relative proportions of the diastereomers can be determined, which directly reflects the enantiomeric excess of the initial alcohol. researchgate.netamazonaws.com
13C NMR Studies
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This allows for the determination of molecular weight and provides structural details based on fragmentation patterns. gatech.edu
In GC-MS analysis, this compound is first separated from other compounds by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound is marked by a molecular ion peak (M⁺) that can be weak or absent, along with several distinct fragment ions. libretexts.orgwhitman.edu A very common fragment is seen at m/z 107, which is from the [C₆H₅CHOH]⁺ fragment created by alpha-cleavage (the breaking of the C-C bond next to the oxygen). libretexts.orgresearchgate.net This benzylic cation is particularly stable. Other fragments can come from the loss of a water molecule (M-18) and further breakdown of the alkyl chain. whitman.eduyoutube.com
| m/z | Proposed Fragment Ion | Common Fragmentation Process |
| 192 | [M]⁺ | Molecular Ion |
| 174 | [M-H₂O]⁺ | Dehydration |
| 107 | [C₆H₅CHOH]⁺ | Alpha-cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The relative intensities of these fragments can differ depending on the GC-MS instrument and its settings.
Direct Injection Mass Spectrometry involves putting the sample directly into the ion source of the mass spectrometer without prior separation. rsc.org This method is useful for quickly analyzing pure samples. When used with "soft" ionization methods like chemical ionization (CI) or electrospray ionization (ESI), DIMS can produce strong signals for the protonated molecule [M+H]⁺, confirming the molecular weight of this compound (192.30 g/mol ). nih.gov For example, DIMS with an atmospheric pressure photoionization (APPI) source has been used to identify this compound in complex mixtures like crude oil. rsc.org The fragmentation patterns with harder ionization in DIMS would be similar to those from GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular structure of this compound by analyzing its vibrational modes.
Infrared (IR) Spectroscopy of this compound reveals characteristic absorption bands that confirm its chemical identity. A notable feature in the IR spectrum is a strong, broad band appearing in the region of 3550-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. chegg.com The presence of the aromatic phenyl group is confirmed by C-H stretching vibrations typically observed between 3100 cm⁻¹ and 3000 cm⁻¹. chegg.com Other significant peaks corresponding to the aliphatic C-H stretching and C-O stretching further corroborate the structure. nih.govacs.org The analysis is often performed using techniques like Fourier Transform Infrared (FTIR) spectroscopy, with the sample prepared as a thin film or in a capillary cell. nih.govnih.gov
Raman Spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman scattering is dependent on a change in polarizability. For aromatic compounds like this compound, the phenyl group gives rise to distinct Raman signals, often seen in the 1600-1700 cm⁻¹ region. researchgate.net Although specific Raman data for this compound is not extensively documented in readily available literature, data for structurally similar compounds like 1-phenyl-1-heptyne (B78559) show characteristic Raman signals. spectrabase.com The analysis of related phenyl alcohols also demonstrates the utility of Raman spectroscopy in identifying key structural features. acs.org
A summary of expected vibrational modes for this compound is presented below:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |
| O-H Stretch | 3550-3200 (broad) | Alcohol | |
| Aromatic C-H Stretch | 3100-3000 | Phenyl Ring | |
| Aliphatic C-H Stretch | 2990-2850 | 2891 | Heptyl Chain |
| Phenyl Ring Stretch | ~1600 | 1600-1700 | Phenyl Ring |
| C-O Stretch | 1260-1000 | Alcohol |
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating its components from reaction mixtures or from its enantiomeric counterpart.
Gas Chromatography (GC) is a standard technique for analyzing volatile compounds like this compound. The compound is vaporized and passed through a capillary column, separating it from other volatile components based on its boiling point and interaction with the stationary phase. The purity of this compound can be determined using GC, with results often showing an assay of ≥96.0%. thermofisher.com
GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is commonly used. nih.gov GC-MS provides not only retention time data for purity assessment but also mass spectra that help in structural confirmation. nih.gov For analogous compounds like 1-phenylethanol (B42297), specific GC methods have been developed for enantiomeric separation using chiral columns, such as the Astec® CHIRALDEX™ B-PM. sigmaaldrich.com While specific GC methods for the chiral separation of this compound are not as commonly detailed, the principles are transferable.
Typical GC parameters for the analysis of similar alcohols are outlined below:
| Parameter | Condition | Reference |
| Column | Astec® CHIRALDEX™ B-PM (for chiral separation of analogous compounds) | sigmaaldrich.com |
| Oven Temperature | Isothermal (e.g., 90-120°C) or programmed | sigmaaldrich.comresearchgate.net |
| Injector Temperature | 250°C | sigmaaldrich.com |
| Detector | FID or MS | nih.govsigmaaldrich.com |
| Carrier Gas | Helium | sigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis and purification of this compound, particularly when dealing with non-volatile impurities or for preparative scale separations. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. nih.gov
Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.
This separation is achieved by using a Chiral Stationary Phase (CSP). The enantiomers of this compound interact differently with the CSP, leading to different retention times. Polysaccharide-based chiral columns, such as Chiralcel OD or Chiralpak series, are frequently employed for the resolution of racemic alcohols. wiley-vch.deresearchgate.net The mobile phase typically consists of a mixture of hexane (B92381) and an alcohol like 2-propanol. wiley-vch.de
For the analogous compound 1-phenyl-1-hexanol (B1583550), a Chiralcel OD column with a mobile phase of n-hexane/2-propanol (98/2) at a flow rate of 0.5 mL/min has been successfully used to separate the (R) and (S) enantiomers, which showed retention times of 34.72 min and 46.60 min, respectively. wiley-vch.de Similar conditions are applicable to this compound, with adjustments to the mobile phase composition and flow rate to optimize separation. The basis for this separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. researchgate.net
Another approach for chiral separation via HPLC involves the derivatization of the alcohol with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.govmdpi.com
An example of chiral HPLC conditions for a similar compound is detailed below:
| Parameter | Condition | Reference |
| Column | Chiralcel OD | wiley-vch.de |
| Mobile Phase | n-hexane/2-propanol (98/2, v/v) | wiley-vch.de |
| Flow Rate | 0.5 mL/min | wiley-vch.de |
| Column Temperature | 30 °C | wiley-vch.de |
| Detection | UV |
Computational and Theoretical Chemistry Insights
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for determining the fundamental properties of molecules from first principles. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure, predict geometries, and calculate energetic and spectroscopic parameters. lp.edu.uarsc.org For molecules like 1-phenyl-1-heptanol, these calculations provide data that is often difficult or impossible to obtain through experimental means alone.
Modern quantum-chemical software enables the calculation of various molecular parameters. lp.edu.ua For instance, studies on similar chiral molecules like 1-phenylethanol (B42297) have successfully used ab initio methods to simulate vibrational Raman optical activity (ROA) spectra. nih.gov These simulations, when averaged over accessible conformations, can closely match experimental spectra, allowing for the confident assignment of absolute configuration and the understanding of vibrational modes. nih.gov
A significant aspect of these calculations is the analysis of molecular conformations and their relative energies. By mapping the potential energy surface, the most stable conformers of this compound can be identified. Furthermore, quantum chemical methods can compute key properties that govern intermolecular interactions. For example, the Conductor-like Screening Model (COSMO) can generate a sigma-profile (σ-profile), which is the distribution of charge densities on the molecule's surface. preprints.org This profile is invaluable for deriving molecular descriptors that quantify a molecule's capacity for electrostatic interactions, which are crucial for understanding its behavior in solutions and biological systems. preprints.org
Table 1: Properties of this compound Derivable from Quantum Chemical Calculations
| Property | Description | Relevance |
|---|---|---|
| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms, including bond lengths and angles. | Provides the foundational structure for all other calculations. |
| Conformational Energies | Relative energies of different spatial arrangements (conformers) of the molecule. lp.edu.ua | Determines the most probable shapes the molecule will adopt at a given temperature. |
| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to IR and Raman spectra. nih.gov | Allows for the interpretation of experimental spectra and structural confirmation. |
| Electronic Properties | Includes dipole moment, polarizability, and orbital energies (HOMO/LUMO). | Helps predict reactivity, solubility, and the nature of intermolecular forces. |
| Surface Charge Distribution (σ-profile) | Probability distribution of charge density on the molecular surface. preprints.org | Used to derive descriptors for electrostatic and hydrogen bonding interactions. |
| Thermodynamic Properties | Enthalpy of formation, entropy, and heat capacity. lp.edu.ua | Predicts the stability and thermodynamic behavior of the compound. |
Protein-Substrate Modeling in Biocatalysis
Biocatalysis offers a highly selective and efficient route for synthesizing chiral compounds like this compound. Enzymes such as alcohol dehydrogenases (ADHs), peroxygenases (UPOs), and monooxygenases are often used for the stereoselective oxidation or reduction of alcohols and their precursors. acs.orgacademie-sciences.fr Protein-substrate modeling, primarily through molecular docking and molecular dynamics (MD) simulations, is a critical tool for understanding and engineering these biocatalytic processes.
Modeling the interaction of this compound with an enzyme involves placing the substrate into the active site of the protein to predict the binding orientation and energy. This allows researchers to rationalize the observed enantioselectivity. The binding of this compound in an active site is governed by a combination of interactions:
Hydrogen Bonding: The hydroxyl group of the alcohol is a key anchor, typically forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Tyrosine) or a cofactor like NAD(P)H.
Hydrophobic Interactions: The long heptyl chain and the phenyl ring fit into hydrophobic pockets within the active site, defined by nonpolar residues such as Leucine (B10760876), Isoleucine, Valine, and Phenylalanine. The specific shape and size of these pockets are major determinants of substrate specificity and stereoselectivity.
For example, in the conversion of n-heptane to 1-heptanol (B7768884) by alkane monooxygenase (AlkB), modeling would help understand the regioselective hydroxylation at the terminal carbon. nih.gov Similarly, in the oxidation of secondary alcohols by UPOs, modeling can reveal why both enantiomers might be converted, as seen in the oxidation of 2-octanol (B43104) or 1-phenylethanol. academie-sciences.fr By simulating the substrate within the enzyme's catalytic pocket, researchers can predict which mutations might enhance activity or reverse enantioselectivity, guiding protein engineering efforts.
Table 2: Key Enzymes and Modeled Interactions for Phenyl Alcohols
| Enzyme Class | Typical Reaction | Key Active Site Interactions with Substrate | Purpose of Modeling |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of ketones to alcohols or oxidation of alcohols. acs.org | H-bonding with the -OH group; hydrophobic interactions with alkyl/aryl groups; interaction with NAD(P)H cofactor. | Predict enantioselectivity; understand substrate scope; guide enzyme engineering. |
| Unspecific Peroxygenase (UPO) | H₂O₂-dependent hydroxylation and oxidation of alcohols. academie-sciences.fr | H-bonding near the heme cofactor; shape-selective binding in the access channel. | Explain regio- and stereoselectivity; rationalize product distribution (e.g., overoxidation). |
| Alkane Monooxygenase (AlkB) | Regioselective hydroxylation of alkanes to alcohols. nih.gov | Binding in a hydrophobic channel that orients the alkane chain for terminal oxidation. | Understand regioselectivity; optimize reaction conditions for precursor synthesis. |
Molecular Interactions and Supramolecular Chemistry
The bulk properties and condensed-phase behavior of this compound are dictated by a network of non-covalent molecular interactions. These forces drive the self-assembly of molecules into larger, ordered supramolecular structures. For phenyl alcohols, the interplay between hydrogen bonding and π-system interactions is particularly significant. acs.orgacs.org
Hydrogen Bonding (O-H···O): Like other alcohols, this compound molecules associate via hydrogen bonds between the hydroxyl group of one molecule and an oxygen lone pair of another. libretexts.orglibretexts.org This leads to the formation of supramolecular clusters, which can be chain-like or ring-like. However, the presence of the bulky phenyl group introduces significant steric hindrance. acs.org Studies comparing phenyl derivatives of butanols to their aliphatic counterparts have shown that the phenyl group significantly decreases the number of hydrogen bonds and the average size of these clusters. acs.orgacs.org
Pi-Interactions (π-π Stacking and OH···π): The aromatic ring of this compound introduces additional, competing interactions that are absent in simple aliphatic alcohols. scilit.com These include:
π-π Stacking: The interaction between the electron clouds of two adjacent phenyl rings. This can occur in various geometries, such as parallel-displaced or T-shaped. acs.orgscirp.org
OH···π Interactions: A form of hydrogen bond where the hydroxyl hydrogen interacts with the electron-rich face of a nearby phenyl ring. aps.orgresearchgate.net
Molecular dynamics simulations and X-ray diffraction experiments on related phenyl alcohols have demonstrated that these π-interactions lead to a more heterogeneous and disordered supramolecular structure compared to the more uniform H-bonded networks in aliphatic alcohols. scilit.comaps.org The phenyl ring, therefore, plays a dual role: it acts as a steric hindrance that disrupts extensive H-bonding, while also introducing alternative π-based interactions that create different organizational motifs. acs.orgresearchgate.net This complex balance of forces (O-H···O, OH···π, and π-π) governs the liquid structure and physical properties of this compound. aps.org
| Steric Hindrance | Repulsive force from the bulky phenyl and heptyl groups. acs.orgacs.org | Limits the size and number of H-bonded clusters compared to smaller aliphatic alcohols. |
Applications of 1 Phenyl 1 Heptanol in Advanced Organic Synthesis and Chemical Processes
Role as a Chiral Building Block
The presence of a chiral center at the carbinol carbon makes 1-Phenyl-1-heptanol a significant chiral building block. Chiral molecules are crucial in the pharmaceutical and fine chemical industries, where the specific three-dimensional arrangement of atoms can determine the biological activity or material properties of a compound. Enantiomerically pure alcohols, such as the (R) or (S) form of this compound, are sought-after starting materials for asymmetric synthesis.
Intermediate in the Synthesis of Complex Organic Molecules
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. ontosight.ai Its structure allows for numerous chemical modifications, including oxidation, reduction, and substitution reactions, making it a versatile precursor for creating more elaborate chemical structures.
One common synthetic route to this compound itself involves the reaction of heptanoyl chloride with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 1-phenylheptanone, which is then reduced using a reagent such as sodium borohydride (B1222165) (NaBH₄). chegg.com This highlights its position as a downstream product of fundamental organic reactions.
The applications of its derivatives are diverse. For example, related cycloheptanol (B1583049) derivatives have been investigated for potential anti-inflammatory and antimicrobial activities. ontosight.ai Furthermore, compounds with similar structural motifs are used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. googleapis.com The versatility of this compound as an intermediate is also evident in its downstream products, which include heptanophenone (B155562) and oct-1-en-2-ylbenzene. molbase.com
Development in Pharmaceutical Chemistry (as an intermediate for active compounds)
In pharmaceutical chemistry, this compound and its derivatives are valuable intermediates for the synthesis of active pharmaceutical ingredients (APIs). The structural framework of this compound can be found within more complex drug molecules. Chiral alcohols, in general, are critical for the synthesis of many pharmaceuticals where stereochemistry is key to efficacy. nih.gov
For example, related structures like (R)-phenylacetylcarbinol are precursors for the chemical synthesis of important drugs like ephedrine (B3423809) and pseudoephedrine, which are used as nasal decongestants. googleapis.com This underscores the role of phenyl-substituted alcohols as foundational molecules in medicinal chemistry. The synthesis of various β-amino alcohols, a class of compounds with significant physiological activity, often proceeds through intermediates structurally related to this compound. googleapis.com The development of efficient synthetic routes to such intermediates is a continuous area of research in the pharmaceutical industry. nih.gov
Patent Landscape and Emerging Applications
The patent landscape for this compound and related compounds indicates its relevance in industrial chemical processes. Patents have been filed that cover the synthesis and application of this chemical structure. nih.gov For instance, a patent describes a process for producing phenylacetones, which are structurally related to the ketone precursor of this compound. google.com Another patent mentions this compound in the context of the direct oxidation of benzene derivatives to produce alcohols and ketones, which are valuable intermediates for resins, pharmaceuticals, and agricultural chemicals. googleapis.com
Emerging applications continue to be explored. Research into the biological activities of compounds like 1-phenyl-cycloheptanol, a structural analog, has shown potential antiviral, antibacterial, and anticancer properties, suggesting that derivatives of this compound could also be investigated for similar therapeutic uses. ontosight.ai The ongoing research and patent filings suggest a continued interest in leveraging the chemical properties of this compound for new and innovative applications.
Future Research Directions and Emerging Opportunities
Development of Novel Enantioselective Synthetic Routes
The generation of single-enantiomer secondary alcohols is a significant challenge in organic synthesis. For 1-phenyl-1-heptanol, future research will heavily gravitate towards novel catalytic methods that can deliver high enantiomeric excess (ee).
One of the most promising strategies is the asymmetric reduction of the prochiral precursor, 1-phenyl-1-heptanone . While traditional methods often yield racemic mixtures, modern catalysis offers enantioselective alternatives. Research efforts are increasingly focused on:
Biocatalytic Reduction: The use of whole-cell biocatalysts or isolated enzymes, particularly alcohol dehydrogenases (ADHs), presents a powerful route. For instance, studies on analogous ketones have demonstrated the efficacy of this approach. Yeast-mediated reduction of phenyl n-propyl ketone has been shown to produce chiral 1-phenyl-1-butanol (B1581738) with controlled enantioselectivity. researchgate.net Similarly, ADHs from various microorganisms, such as Leifsonia sp. S749, have been used for the enantioselective reduction of ketones like acetophenone (B1666503) and 2-heptanone, yielding the corresponding chiral alcohols with excellent enantiomeric excess. asm.org This precedent suggests that screening for or engineering an ADH specific to 1-phenyl-1-heptanone could yield either the (R)- or (S)-enantiomer of this compound with high purity.
Chiral Metal Complex Catalysis: Asymmetric transfer hydrogenation using catalysts based on metals like ruthenium, rhodium, or iridium complexed with chiral ligands is another fertile ground for research. These methods are known for their high efficiency and selectivity in the reduction of a wide range of ketones.
Organocatalysis: Chiral organocatalysts, such as those derived from proline, can also mediate the enantioselective reduction of ketones, offering a metal-free alternative.
Another avenue involves the asymmetric addition of an organometallic reagent to benzaldehyde . The enantioselective addition of diethylzinc (B1219324) to benzaldehyde, catalyzed by a chiral amino alcohol like (2S)-DAIB, yields (S)-1-phenyl-1-propanol with up to 99% ee. orgsyn.org This catalytic system could be adapted for the synthesis of this compound by substituting diethylzinc with a corresponding heptyl-zinc reagent.
| Precursor/Substrate | Catalytic System | Product | Enantiomeric Excess (ee) | Reference |
| Phenyl n-propyl ketone | Saccharomyces cerevisiae | (S)- or (R)-1-phenyl-1-butanol | Variable | researchgate.net |
| Acetophenone | Leifsonia sp. S749 ADH | (R)-1-phenylethanol | 99% | asm.org |
| 2-Heptanone | Leifsonia sp. S749 ADH | (R)-2-heptanol | >99% | asm.org |
| Benzaldehyde | Diethylzinc / (2S)-DAIB | (S)-1-phenyl-1-propanol | up to 99% | orgsyn.org |
Exploration of Sustainable and Green Production Methods
In line with the principles of green chemistry, future production methods for this compound will aim to minimize environmental impact by utilizing renewable resources, milder reaction conditions, and processes with high atom economy.
Biosynthesis from Renewable Feedstocks: A paradigm shift from petrochemical-based synthesis to biosynthesis is a major goal. Research has demonstrated the feasibility of producing alcohols from glucose using metabolically engineered microorganisms like E. coli. nih.gov For example, engineered pathways have been successfully used to synthesize 1-heptanol (B7768884) from glucose. nih.gov Combining such pathways with those that convert renewable materials like L-phenylalanine into phenyl-containing structures could lead to a fully biosynthetic route to this compound. acs.org This approach offers significant sustainability benefits by replacing petroleum-based starting materials. nih.gov
Bioelectrocatalysis: Hybrid systems that couple enzymatic catalysis with electrochemistry offer a sustainable path for C-H bond functionalization. A multi-stage process has been designed for the conversion of the chemically inert n-heptane into 1-heptanol using an alkane monooxygenase, followed by further oxidation. nih.gov This technology circumvents the need for harsh chemical oxidants and represents a cutting-edge, green approach to activating simple alkanes.
Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign solvents is crucial. Hydrothermal water (water at temperatures between 100-374°C) has been investigated as a reaction medium for alcohol dehydration and other organic transformations, showing promise for greener processes. uni-regensburg.de
In-depth Mechanistic Studies of Biocatalytic Transformations
A deeper understanding of the mechanisms underlying biocatalytic reactions is essential for optimizing existing processes and designing new ones. For the synthesis of this compound, research should focus on the enzymes involved, particularly alcohol dehydrogenases (ADHs).
The generally accepted mechanism for an ADH-catalyzed reduction of a ketone (e.g., 1-phenyl-1-heptanone) involves several key steps. mdpi.com
Binding of Cofactor and Substrate: The reaction begins with the binding of the reduced nicotinamide (B372718) cofactor (NADH or NADPH) to the enzyme's active site. Subsequently, the ketone substrate binds in a specific orientation dictated by the active site's architecture. mdpi.comresearchgate.net
Hydride Transfer: The core catalytic step is the stereospecific transfer of a hydride ion (H⁻) from the cofactor to the carbonyl carbon of the ketone. researchgate.net The orientation of the substrate within the active site determines which face of the carbonyl group is attacked, thereby establishing the stereochemistry of the resulting alcohol.
Protonation and Product Release: A proton is transferred from a nearby acidic residue in the enzyme (or from the solvent) to the newly formed alkoxide intermediate, generating the chiral alcohol product. The oxidized cofactor (NAD⁺ or NADP⁺) and the alcohol product are then released from the active site, regenerating the enzyme for the next catalytic cycle. researchgate.net
Future mechanistic studies could use a combination of site-directed mutagenesis, kinetic analysis, and structural biology to probe the active site of candidate enzymes. Understanding how specific amino acid residues influence substrate binding and enantioselectivity will enable the rational design of mutant enzymes with enhanced activity and selectivity for 1-phenyl-1-heptanone.
Advanced Computational Modeling for Reaction Prediction and Optimization
Computational chemistry is becoming an indispensable tool for accelerating the development of new synthetic routes. For this compound, computational modeling can be applied in several key areas:
Enzyme Engineering and Design: A powerful approach combines quantum mechanical (QM) modeling with protein-substrate modeling to engineer enzymes for specific purposes. nih.gov This has been used to modify the enzymes in natural biosynthetic pathways to accept new substrates and catalyze new reactions, such as producing 1-heptanol. nih.gov For this compound, this could involve modeling the active site of a known ADH to predict mutations that would improve its affinity and catalytic efficiency for 1-phenyl-1-heptanone.
Reaction Pathway and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model transition states and reaction energy profiles. researchgate.net This allows researchers to predict the most likely reaction pathways and understand the origins of enantioselectivity in both enzyme-catalyzed and metal-catalyzed reactions.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of an enzyme and the conformational changes that occur during substrate binding and catalysis. acs.org This is crucial for understanding how the enzyme's structure facilitates the highly specific orientation required for enantioselective synthesis.
| Computational Method | Application Area | Potential Impact on this compound Synthesis | Reference |
| Quantum Mechanics (QM) / Protein Modeling | Enzyme Engineering | Design of novel ADHs with high selectivity for 1-phenyl-1-heptanone. | nih.gov |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Predicting enantioselectivity of catalysts and understanding transition states. | researchgate.net |
| Molecular Dynamics (MD) | Enzyme Dynamics | Elucidating substrate binding modes and enzyme conformational changes. | acs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
Translating batch syntheses into continuous flow processes offers numerous advantages, including enhanced safety, better process control, improved scalability, and the potential for automation. The integration of the synthetic routes for this compound with flow chemistry represents a significant future opportunity.
Immobilized Enzyme Reactors (IMERs): Biocatalytic routes are particularly well-suited for flow chemistry. Enzymes can be immobilized on a solid support and packed into a column (an IMER). A solution of the substrate (1-phenyl-1-heptanone) and any necessary cofactors can then be continuously passed through the column, with the chiral product emerging in the output stream. This setup allows for easy separation of the catalyst from the product and enhances enzyme stability and reusability.
Multi-step Continuous Synthesis: More complex syntheses can be streamlined in a flow setup. For example, the synthesis of this compound via a Grignard reaction could be performed in a flow reactor, which offers superior temperature control for this often highly exothermic reaction. Subsequent purification steps could also be integrated online.
Automated Platforms for Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions (e.g., different catalysts, solvents, temperatures) to quickly identify the optimal parameters for yield and enantioselectivity. This high-throughput approach significantly accelerates the research and development phase. The streamlined design of multi-catalyst systems, such as the bioelectrocatalytic conversion of heptane, provides a model for practical and scalable systems that could be adapted to automated flow platforms. nih.gov
By embracing these emerging research directions, the synthesis of this compound can become more efficient, selective, and sustainable, meeting the growing demands for enantiomerically pure specialty chemicals.
Q & A
Q. What are the key physicochemical properties of 1-Phenyl-1-heptanol, and how can they be experimentally determined?
- Methodological Answer : Key properties include molecular weight (extrapolated from similar alcohols like 1-Heptanol (116.2 g/mol) and 6-Methyl-1-heptanol (130.23 g/mol)), boiling point (estimated via gas chromatography ), and solubility (determined using logP via HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy can resolve the phenyl group's electronic environment, while IR spectroscopy identifies hydroxyl stretching frequencies. Differential Scanning Calorimetry (DSC) measures thermal stability, and GC-MS validates purity .
Q. What synthetic routes are available for preparing this compound, and what are their advantages and limitations?
- Methodological Answer : Common methods include Friedel-Crafts alkylation (using benzene and heptanol derivatives) or Grignard reactions (phenylmagnesium bromide with heptanal). The former may require Lewis acid catalysts (e.g., AlCl₃), but regioselectivity challenges arise. The latter offers better stereocontrol but demands anhydrous conditions. Retrosynthetic analysis tools, such as AI-driven pathway prediction (e.g., Reaxys/Pistachio databases), can optimize routes by comparing yields and side products .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coats) and work in a fume hood to prevent inhalation. Refer to OSHA HCS standards for spill management (e.g., absorb with inert material, avoid drainage systems). In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes . Stability tests under varying pH and temperature conditions are recommended to preempt hazardous reactions .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations model electron density distribution to identify reactive sites (e.g., hydroxyl group vs. phenyl ring). For example, comparing activation energies for oxidation pathways (e.g., to ketones) or esterification reactions. Software like Gaussian or ORCA, parameterized with experimental data from analogs (e.g., 1-(4-Methylphenyl)ethanol), validates computational accuracy .
Q. How can researchers resolve contradictions in reported physicochemical data for this compound derivatives?
- Methodological Answer : Cross-validate data using orthogonal techniques. For instance, discrepancies in boiling points (e.g., 1-Heptanol at 159°C vs. 6-Methyl-1-heptanol) may arise from isomer purity. Employ GC-MS to confirm compound identity and DSC to assess thermal behavior. Statistical tools (e.g., ANOVA) can quantify variability across studies, while meta-analyses of NIST datasets identify systematic errors .
Q. How does the phenyl group’s electronic effects influence the spectroscopic and catalytic behavior of this compound compared to aliphatic alcohols?
- Methodological Answer : The phenyl ring’s electron-withdrawing effect deshields adjacent protons in NMR (e.g., upfield shifts for CH₂ groups). In catalysis, steric hindrance from the phenyl moiety reduces nucleophilic attack rates, as seen in esterification kinetics. Compare with 1-Heptanol (no phenyl) using kinetic isotope effects (KIE) or Hammett plots to quantify electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
